

Entrectinib's Efficacy in CNS and Non-CNS Metastatic Cancers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Entrectinib (Rozlytrek®) has emerged as a significant therapeutic agent for tumors harboring specific genetic alterations, demonstrating notable efficacy in patient populations both with and without central nervous system (CNS) metastases. This guide provides a detailed comparison of entrectinib's performance in these patient subgroups, supported by experimental data from key clinical trials.

Entrectinib is a potent inhibitor of Tropomyosin Receptor Kinase (TRK) A/B/C, ROS1, and Anaplastic Lymphoma Kinase (ALK) tyrosine kinases.[1][2] Its ability to cross the blood-brain barrier allows it to achieve therapeutic concentrations in the CNS, making it a valuable option for patients with intracranial disease.[1][3] This guide will delve into the clinical data that underscores its dual action in systemic and intracranial settings.

Comparative Efficacy of Entrectinib

An integrated analysis of the phase I/II trials ALKA-372-001, STARTRK-1, and STARTRK-2 provides the primary basis for evaluating the efficacy of entrectinib.[4][5] These studies enrolled patients with locally advanced or metastatic solid tumors with NTRK1/2/3, ROS1, or ALK gene fusions.[6] The data presented below compares the outcomes for patients with and without baseline CNS metastases across different tumor fusion types.

Efficacy in NTRK Fusion-Positive Solid Tumors



In an integrated analysis of 54 patients with NTRK fusion-positive solid tumors, 33% had baseline CNS metastases.[7] Entrectinib demonstrated clinically meaningful and durable responses in this patient population, irrespective of CNS involvement at baseline.[7][8]

Efficacy Endpoint	Patients without CNS Metastases (n=42)	Patients with CNS Metastases (n=12)
Systemic Objective Response Rate (ORR)	59.5% (95% CI: 43.3–74.4)[7]	50.0% (95% CI: 21.1–78.9)[7]
Median Systemic Duration of Response (DOR)	12.9 months (95% CI: 7.1–NE) [7]	Not Evaluable (NE) (95% CI: 4.2–NE)[7]
Median Systemic Progression- Free Survival (PFS)	12.0 months (95% CI: 8.7– 15.7)[7]	7.7 months (95% CI: 4.7–NE) [7]
Intracranial Objective Response Rate (ORR)	Not Applicable	55.0% (95% CI: 31.5-76.9)[7]
Median Intracranial Duration of Response (DOR)	Not Applicable	12.9 months (95% CI: 5.6-NE) [7]
Median Intracranial Progression-Free Survival (PFS)	Not Applicable	7.7 months (95% CI: 3.8-19.3) [7]

Data from an integrated analysis of STARTRK-1, STARTRK-2, and ALKA-372-001 trials with a data cut-off of May 31, 2018.[7] An updated analysis presented at ESMO 2020 on 16 patients with NTRK fusion-positive tumors and baseline CNS metastases showed an intracranial ORR of 50%, a median intracranial DOR of 8.0 months, and a median intracranial PFS of 8.9 months.[9][10]

Efficacy in ROS1 Fusion-Positive Non-Small Cell Lung Cancer (NSCLC)

An updated integrated analysis of 161 patients with ROS1 fusion-positive NSCLC from the same three trials also demonstrated significant clinical benefit, including in patients with CNS metastases.[11][12]



Efficacy Endpoint	Patients without CNS Metastases (Investigator- Assessed, n=105)	Patients with CNS Metastases (Investigator- Assessed, n=58)
Systemic Objective Response Rate (ORR)	70% (95% CI: 60.5–78.4)[13]	64% (95% CI: 50.1–76.0)[13]
Median Systemic Progression- Free Survival (PFS)	21.1 months (95% CI: 15.1–36.6)[13]	11.8 months (95% CI: 7.7– 15.5)[13]
Median Overall Survival (OS)	Not reached[11]	Median OS of 47.8 months for the overall population[13]
Intracranial Objective Response Rate (ORR) (BICR- assessed, measurable CNS disease, n=24)	Not Applicable	79.2% (95% CI: 57.9–92.9)[11] [14]
Median Intracranial Duration of Response (DOR) (BICR- assessed, measurable CNS disease, n=24)	Not Applicable	12.9 months[11][14]
Median Intracranial Progression-Free Survival (PFS) (BICR-assessed, measurable CNS disease, n=24)	Not Applicable	12.0 months (95% CI: 6.2– 19.3)[11][14]

Data from an updated integrated analysis with a longer follow-up.[11][13] BICR: Blinded Independent Central Review.

Experimental Protocols

The efficacy data for entrectinib is primarily derived from an integrated analysis of three open-label, multicenter, phase I/II clinical trials: ALKA-372-001, STARTRK-1, and STARTRK-2.[4][5]

Study Design:

ALKA-372-001 and STARTRK-1: Phase I dose-escalation and dose-expansion studies.



 STARTRK-2: A phase II global basket study enrolling patients with solid tumors harboring NTRK1/2/3, ROS1, or ALK gene rearrangements.[6]

Patient Population:

- Inclusion Criteria: Patients with histologically or cytologically confirmed locally advanced or metastatic solid tumors with NTRK1/2/3, ROS1, or ALK gene fusions were enrolled.[6][15]
 Patients with asymptomatic or previously treated and controlled CNS metastases were eligible.[6][15] An Eastern Cooperative Oncology Group (ECOG) performance status of 0-2 was required.[15][16]
- Exclusion Criteria: Prior treatment with TRK, ROS1, or ALK inhibitors was generally not allowed, with some exceptions for crizotinib in ALK- or ROS1-rearranged NSCLC with CNSonly progression.

Treatment and Assessments:

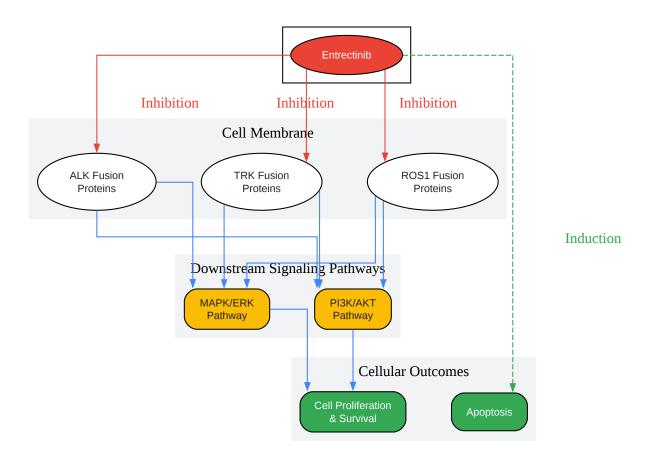
- Dosage: The recommended adult dose of entrectinib was 600 mg administered orally once daily.[17]
- Tumor Assessment: Tumor assessments were conducted at week 4 and every 8 weeks
 thereafter.[4] Responses were evaluated by a Blinded Independent Central Review (BICR)
 using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[4] Intracranial responses
 were assessed using RECIST v1.1 or RANO criteria where applicable.[6]
- Endpoints: The primary endpoints were Objective Response Rate (ORR) and Duration of Response (DOR).[4] Secondary endpoints included Progression-Free Survival (PFS), Overall Survival (OS), and intracranial efficacy measures.[4][18]

Visualizing the Mechanism and Workflow Signaling Pathways Inhibited by Entrectinib

Entrectinib functions by competitively inhibiting the ATP-binding sites of the TRK, ROS1, and ALK tyrosine kinases.[1] The fusion of these genes with others leads to constitutively active kinase signaling, driving oncogenesis through downstream pathways such as MAPK/ERK and



PI3K/AKT.[1] By blocking these kinases, entrectinib suppresses tumor growth and induces apoptosis.[1]



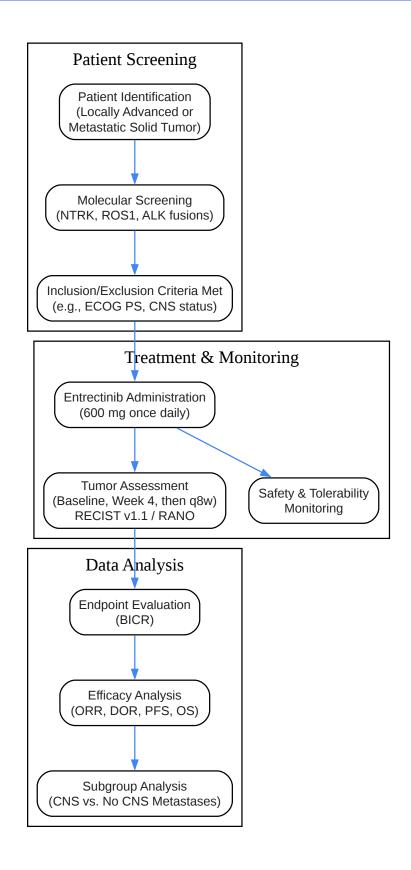
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Caption: Entrectinib inhibits TRK, ROS1, and ALK fusion proteins, blocking downstream signaling.

General Experimental Workflow for Entrectinib Clinical Trials

The clinical development of entrectinib followed a structured workflow from patient identification to data analysis.





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- To cite this document: BenchChem. [Entrectinib's Efficacy in CNS and Non-CNS Metastatic Cancers: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616950#efficacy-of-entrectinib-in-patients-with-and-without-baseline-cns-metastases]

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